Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate
CAS No.: 148204-38-0
Cat. No.: VC21398631
Molecular Formula: C20H32N2O3S
Molecular Weight: 380.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148204-38-0 |
|---|---|
| Molecular Formula | C20H32N2O3S |
| Molecular Weight | 380.5g/mol |
| IUPAC Name | dodecyl N-(pyridin-2-ylmethoxycarbothioyl)carbamate |
| Standard InChI | InChI=1S/C20H32N2O3S/c1-2-3-4-5-6-7-8-9-10-13-16-24-19(23)22-20(26)25-17-18-14-11-12-15-21-18/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,22,23,26) |
| Standard InChI Key | USAVBSCVXCQFTJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC(=O)NC(=S)OCC1=CC=CC=N1 |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)NC(=S)OCC1=CC=CC=N1 |
Introduction
Synthesis and Applications
While specific synthesis methods for Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate are not detailed in the available literature, compounds of this nature often involve reactions that form carbamate and thioyl groups. The applications of this compound are not explicitly documented, but carbamate derivatives are commonly used in various fields such as agriculture and pharmaceuticals due to their biological activity .
Research Findings and Future Directions
Research on carbamate compounds often focuses on their biological activity and environmental fate. For Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate, further studies could explore its specific applications, toxicity profile, and environmental behavior. This would involve both in vitro and in vivo experiments to assess its effects on biological systems and ecosystems.
Future Research Directions
-
Biological Activity Assessment: Investigate the compound's potential as an insecticide or in other biological applications.
-
Toxicity Studies: Conduct detailed toxicity assessments in various organisms to understand its environmental impact.
-
Environmental Fate Studies: Examine how the compound degrades in different environmental matrices and its potential for bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume